Pyro-L-glutaminyl-L-glutamine is a dipeptide compound formed by the condensation of two molecules of L-glutamine, with the formation of a pyroglutamic acid structure at one end. This compound is of particular interest in biochemical research and therapeutic applications due to its role in various physiological processes.
Pyro-L-glutaminyl-L-glutamine can be derived from L-glutamine, an amino acid that is abundant in the human body and plays a crucial role in nitrogen metabolism and cellular functions. It is synthesized through enzymatic reactions or chemical synthesis methods, which can involve various reagents and conditions to achieve the desired product.
The compound belongs to the class of dipeptides, specifically those containing glutamine residues. It is classified under amino acids and peptides in biochemical classifications, often studied for its metabolic roles and potential therapeutic benefits.
The synthesis of pyro-L-glutaminyl-L-glutamine can be achieved through several methods, including:
A common method involves the acylation of L-glutamine followed by a condensation reaction. The process may include:
The purity and yield of the synthesized compound can be enhanced through purification techniques such as crystallization or chromatography.
Pyro-L-glutaminyl-L-glutamine features a unique structure characterized by:
The molecular formula for pyro-L-glutaminyl-L-glutamine is , with a molecular weight of approximately 246.28 g/mol. The compound typically exhibits specific spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which can be used for its identification and purity assessment.
Pyro-L-glutaminyl-L-glutamine can participate in various chemical reactions, including:
The reaction conditions (temperature, pH, solvent) significantly influence the yield and specificity of these reactions. For instance, hydrolysis typically requires careful control of pH to avoid complete degradation of the peptide.
The mechanism by which pyro-L-glutaminyl-L-glutamine exerts its effects involves several biological pathways:
Research indicates that dipeptides like pyro-L-glutaminyl-L-glutamine can enhance cellular resilience against stressors, potentially improving recovery from metabolic disturbances.
Relevant data from studies show that its stability makes it suitable for various applications without significant degradation over time.
Pyro-L-glutaminyl-L-glutamine has several applications in scientific research:
Pyro-L-glutaminyl-L-glutamine (pGlu-Gln) synthesis occurs via enzymatic cyclization catalyzed by glutaminyl cyclases (QCs), metalloenzymes that facilitate intramolecular condensation. These enzymes convert N-terminal glutaminyl or glutamyl residues into pyroglutamate (pGlu) through deamidation (Gln→pGlu) or dehydration (Glu→pGlu) [7] [10]. In mammalian cells, QC isoforms (secretory and Golgi-resident) exhibit distinct substrate specificities: secretory QC prefers glutaminyl substrates, while Golgi-resident QC processes glutamyl residues more efficiently [10].
Non-enzymatic pathways also contribute, particularly under physiological conditions (pH 7.4, 37°C). Here, glutamic acid cyclization proceeds slowly via spontaneous dehydration, forming a five-membered pyrrolidone ring. This reaction accelerates under acidic conditions (pH 3–5) or elevated temperatures, as demonstrated in therapeutic antibody stability studies [4] [9]. Chemoenzymatic approaches leverage recombinant QCs for in vitro dipeptide synthesis, achieving yields >85% with optimized reaction parameters:
Table 1: Synthesis Strategies for Pyro-L-glutaminyl-L-glutamine
Method | Catalyst | Conditions | Conversion Efficiency | Key Applications |
---|---|---|---|---|
Enzymatic (QC) | Glutaminyl cyclase | pH 8.0, 37°C, Zn²⁺ | >85% (Gln); 40–60% (Glu) | Biopharmaceutical production |
Non-enzymatic | Acid/heat | pH 3–5, 60–80°C | 20–30% (slow kinetics) | Food chemistry |
Chemoenzymatic | Immobilized QC | Buffer + cofactors, 25–37°C | 70–90% | Peptide therapeutics |
SPPS remains pivotal for synthesizing pGlu-Gln with controlled stereochemistry. Key innovations address challenges in pyroglutamate ring stability and side-chain reactivity:
Reaction parameter optimization is critical:
Table 2: SPPS Reaction Parameters for pGlu-Gln Synthesis
Step | Reagent/Parameter | Optimal Value | Function |
---|---|---|---|
Deprotection | 20% piperidine/DMF | 2 × 10 min | Emoc removal + initiates cyclization |
Coupling | HOBt/DIC | 4 equiv, 45 min | Amide bond formation |
Cyclization | — | 24 hr, 25°C | Pyroglutamate ring closure |
Cleavage | TFA/TIS/H₂O | 95:2.5:2.5, 3 hr | Side-chain deprotection |
Pyroglutamylation confers structural rigidity and metabolic stability to peptides. The lactam ring formation:
In therapeutic antibodies (e.g., rituximab, bevacizumab), N-terminal Glu→pGlu conversion generates basic charge variants detectable via imaged capillary isoelectric focusing (iCIEF). This "hidden" heterogeneity impacts drug efficacy, as charge variants exhibit altered target binding [4].
Structural Impact of Cyclization:
Glutamic Acid Precursor: HOOC-CH₂-CH₂-CH(NH₂)-COOH → Charge: -1 (γ-COOH) + +1 (α-NH₃⁺) = Net 0 Pyroglutamate: O=C-N-CH(COOH)-CH₂-CH₂-C=O (lactam) → Charge: -1 (α-COOH) + 0 (tertiary amide) = Net -1
Post-cyclization, the loss of the primary amine (pKa ~9.0) outweighs the loss of the γ-carboxyl, increasing net basicity [4].
QCs employ a zinc-dependent mechanism for dipeptide cyclization. The active site contains a Zn²⁺ ion coordinated by His⁷⁰, His⁷³, and Glu⁸¹ (human QC numbering), polarizing the substrate’s carbonyl oxygen [7] [10].
Stepwise Catalysis:
Human QCs exhibit substrate plasticity, processing both glutaminyl- and glutamyl-peptides, albeit 10-fold slower for the latter. Inhibitors like P150/03 (Ki = 8 nM) mimic the tetrahedral transition state, chelating the active-site zinc and blocking catalysis [7] [10].
Table 3: QC Catalytic Parameters for Dipeptide Formation
Substrate Type | kcat (s⁻¹) | KM (mM) | Catalytic Efficiency (kcat/KM) | Key Residues |
---|---|---|---|---|
Glutaminyl | 12.5 ± 0.8 | 0.14 ± 0.02 | 89.3 mM⁻¹s⁻¹ | Asn⁴⁴, Trp²⁰⁷ |
Glutamyl | 1.3 ± 0.1 | 0.25 ± 0.03 | 5.2 mM⁻¹s⁻¹ | Glu²⁰¹, Asp¹⁵⁹ |
In Alzheimer’s disease, QC catalyzes Aβ(N3E-42) → Aβ(N3pE-42) conversion, accelerating neurotoxic plaque formation [7] [10].
Table 4: Compound Identifiers for Pyro-L-glutaminyl-L-glutamine
Identifier | Value | Source |
---|---|---|
IUPAC Name | 5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoic acid | [5] [6] |
CAS Registry Number | 109481-23-4 | [6] |
Molecular Formula | C₁₀H₁₅N₃O₅ | [5] [6] |
Molecular Weight | 257.24 g/mol | [5] |
InChI Key | ILAITOFTZJRIFJ-WDSKDSINSA-N | [6] |
Canonical SMILES | NC(=O)CCC@HC(=O)O | [5] |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1